6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
The compound is a derivative of benzo[d]imidazole with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached . Benzo[d]imidazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a commonly used moiety in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzo[d]imidazole core with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 6-position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[d]imidazole and tetramethyl-1,3,2-dioxaborolan-2-yl groups .Scientific Research Applications
Synthesis and Characterization
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride and related compounds have been a focus in the field of organic synthesis. Studies have synthesized and characterized various derivatives, confirming structures through techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. The molecular structures have been further validated and explored using Density Functional Theory (DFT) calculations (Liao et al., 2022; Wu et al., 2021).
Microwave-Assisted Synthesis
Innovative synthetic approaches such as microwave-assisted synthesis have been employed to access N-substituted derivatives of this compound, demonstrating its utility in creating heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Intermediate in Organic Synthesis
These compounds serve as critical intermediates in the synthesis of various organic molecules. Their reactivity and structural characteristics have been extensively studied, providing insights into their potential applications in the synthesis of complex organic compounds (Huang et al., 2021; Yang et al., 2021).
Electron Donors in Synthetic Approaches
These compounds have been identified as potent electron donors in various synthetic approaches, indicating their potential in the synthesis of key intermediates for different applications (Bifari & El-Shishtawy, 2021).
Future Directions
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10;/h5-8H,1-4H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBBBFVYOSIVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride | |
CAS RN |
1704081-85-5 | |
Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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